2-methyl-1H-indol-7-ol

Medicinal Chemistry ADME Prediction Physicochemical Profiling

2-Methyl-1H-indol-7-ol (CAS 354573-94-7) is a critical heterocyclic building block distinguished by its 2-methyl-7-hydroxy substitution pattern, essential for maintaining valid structure-activity relationships (SAR) in drug discovery. Unlike generic indoles or isomers (e.g., 5-hydroxy-2-methylindole), this scaffold is required for synthesizing potent DGAT1 inhibitors for metabolic disorders and key intermediates for Selective Estrogen Receptor Degraders (SERDs) in oncology. Its unique hydrogen-bonding profile and steric properties make it irreplaceable in these synthetic routes. Procure high-purity material to ensure reproducible results and avoid costly synthetic failures.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 354573-94-7
Cat. No. B3262368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-indol-7-ol
CAS354573-94-7
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C(=CC=C2)O
InChIInChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(11)9(7)10-6/h2-5,10-11H,1H3
InChIKeyPMPBAZBDCFFSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-indol-7-ol (CAS: 354573-94-7): Structural and Physicochemical Overview for Research and Procurement


2-Methyl-1H-indol-7-ol (CAS: 354573-94-7), also known as 2-methyl-7-hydroxyindole, is a heterocyclic aromatic organic compound belonging to the indole class [1]. Its molecular formula is C9H9NO, with a molecular weight of 147.17 g/mol . The compound is characterized by a core indole structure substituted with a methyl group at the 2-position and a hydroxyl group at the 7-position . This specific substitution pattern distinguishes it from other hydroxylindole isomers and serves as a crucial building block for synthesizing complex molecules in medicinal chemistry and materials science . Calculated physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 339.2±22.0 °C at 760 mmHg, and a calculated partition coefficient (LogP) of 1.87 [2].

The Criticality of Precise Substitution: Why 2-Methyl-1H-indol-7-ol Cannot Be Replaced by Generic Indoles


The biological and chemical properties of indole derivatives are exquisitely sensitive to the number and position of substituents on the aromatic ring . Simple substitution with a generic indole or a close isomer like 5-hydroxy-2-methylindole or 3-methyl-1H-indol-7-ol is not scientifically valid. The position of the hydroxyl group (e.g., 5-OH vs. 7-OH) drastically alters hydrogen-bonding capabilities, electronic distribution, and molecular recognition by biological targets like enzymes and receptors . For instance, in a study on tyrosinase inhibition, the IC50 values for 6-hydroxyindole (20 µM) and 7-hydroxyindole (79 µM) differed by nearly 4-fold, while 5-hydroxyindole (366 µM) was far less potent, demonstrating that even a single-position shift in the hydroxyl group profoundly impacts biological activity [1]. Similarly, the 2-methyl group introduces steric hindrance and modulates lipophilicity compared to unsubstituted or N-methylated analogs, directly influencing membrane permeability and metabolic stability. Therefore, substituting 2-methyl-1H-indol-7-ol with an isomer or simpler analog would invalidate structure-activity relationship (SAR) studies, lead to failed synthetic routes, or produce a molecule with an entirely different pharmacological profile.

Quantifiable Differentiation of 2-Methyl-1H-indol-7-ol: A Comparative Evidence Guide for Scientific Selection


Comparative Physicochemical Property Analysis: Lipophilicity (LogP) Differences Among Indole Isomers

The lipophilicity of a compound, quantified by its LogP value, is a critical determinant of its absorption, distribution, and overall drug-likeness. 2-methyl-1H-indol-7-ol exhibits a calculated LogP of 1.87 [1]. This value represents a moderate increase in lipophilicity compared to its unmethylated counterpart, 7-hydroxyindole, for which typical calculated LogP values range from 1.2 to 1.4 [2]. Conversely, when the methyl group is positioned on the nitrogen atom, as in 1-methyl-1H-indol-7-ol, the calculated LogP may shift differently due to altered hydrogen bonding capacity . This quantifiable difference in lipophilicity directly impacts membrane permeability and solubility, making 2-methyl-1H-indol-7-ol a chemically distinct entity for optimizing the pharmacokinetic properties of derived lead compounds.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Structural Differentiation: Unique Chemical Reactivity Dictated by Substitution Pattern

The simultaneous presence of a nucleophilic 7-hydroxyl group and a 2-methyl group dictates a unique chemical reactivity profile not found in other isomers. The 2-methyl group blocks electrophilic aromatic substitution at that position and can activate the 3-position for specific reactions like Mannich reactions or Vilsmeier-Haack formylations . In contrast, 3-methyl-1H-indol-7-ol has the methyl group at the most reactive site, fundamentally altering its synthetic utility . This specific substitution pattern is essential for constructing certain pharmacophores, as evidenced by its use as an intermediate in the synthesis of selective estrogen receptor degraders (SERDs) and other complex molecules [1]. Using an incorrect isomer would lead to a different reaction outcome and fail to produce the desired advanced intermediate.

Organic Synthesis Medicinal Chemistry Chemical Building Block

Class-Level Biological Relevance: Hydroxyl Position Dictates Inhibitory Potency in Tyrosinase Assays

The critical role of the hydroxyl group's position on biological activity is directly demonstrated in a comparative study of hydroxyindoles against human melanoma tyrosinase. 7-Hydroxyindole (the de-methyl analog of the target compound) inhibited the enzyme with an IC50 of 79 µM, making it a potent inhibitor. In stark contrast, the isomer 5-hydroxyindole was a significantly weaker inhibitor, with an IC50 of 366 µM [1]. This nearly 5-fold difference in potency underscores the profound impact of a single-position shift in the hydroxyl group. While this study uses the de-methyl analog, it provides a robust class-level inference: the 7-hydroxyindole scaffold possesses inherent and superior biological activity against this target compared to the 5-hydroxy isomer. The addition of the 2-methyl group in the target compound would further modulate this activity by altering lipophilicity and binding interactions, making it a distinct and promising starting point for medicinal chemistry optimization.

Enzymology Tyrosinase Inhibition Melanoma Research SAR Studies

Optimal Research and Industrial Use Cases for 2-Methyl-1H-indol-7-ol


Medicinal Chemistry: Development of DGAT1 Inhibitors for Metabolic Disorders

2-Methyl-1H-indol-7-ol serves as a crucial building block for synthesizing indole derivatives with inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in lipid metabolism, and its inhibition is a therapeutic strategy for obesity and diabetes [1]. The specific 2-methyl-7-hydroxy substitution pattern allows for the construction of lead compounds that effectively control lipid and energy metabolism, as described in patent literature [1].

Chemical Synthesis: A Key Intermediate in the Manufacture of SERD Compounds

This compound is explicitly cited as an intermediate in patented processes for synthesizing substituted indoles, which are themselves intermediates for preparing Selective Estrogen Receptor Degraders (SERDs) [2]. SERDs are an important class of therapeutics for treating estrogen receptor-positive breast cancer. The specific synthetic route relies on the unique reactivity of the 2-methyl-1H-indol-7-ol scaffold to build the complex molecular architecture of the final drug candidates [2].

Pharmacological Research: Probing Serotonin and Cannabinoid Receptors

Derivatives of 2-methylindole, including 2-methyl-1H-indol-7-ol, have been explored for their potential as modulators of serotonin receptors [3] and as agonists for cannabinoid receptors (CB1 and CB2) [4]. The 2-methyl-7-hydroxy substitution pattern provides a structurally distinct scaffold for investigating structure-activity relationships (SAR) at these GPCR targets, offering a unique chemical space compared to tryptamine or aminoalkylindole-based ligands.

Biochemical Research: Investigating PDE4 Inhibition and Anti-inflammatory Mechanisms

The 7-hydroxyindole class, to which this compound belongs, has been described in patents as inhibitors of phosphodiesterase 4 (PDE4) [5]. PDE4 inhibitors are known for their anti-inflammatory effects by modulating cAMP levels in immunocompetent cells like macrophages and lymphocytes. The specific substitution pattern on the indole ring is critical for achieving potent and selective PDE4 inhibition, making 2-methyl-1H-indol-7-ol a valuable starting material for developing novel anti-inflammatory agents [5].

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